molecular formula C10H11BrO2 B1273307 2-[(4-Bromophenyl)methyl]-1,3-dioxolane CAS No. 4410-16-6

2-[(4-Bromophenyl)methyl]-1,3-dioxolane

Cat. No.: B1273307
CAS No.: 4410-16-6
M. Wt: 243.1 g/mol
InChI Key: ACKDBUNMLXWBHV-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromophenyl group attached to a dioxolane ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methyl]-1,3-dioxolane typically involves the reaction of 4-bromobenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: The bromophenyl group can undergo oxidation to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: Reduction of the bromophenyl group can yield the corresponding phenylmethyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-[(4-Bromophenyl)methyl]-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the dioxolane ring may influence its pharmacokinetic properties.

Comparison with Similar Compounds

    2-[(4-Bromophenyl)methyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    4-Bromobenzyl alcohol: Lacks the dioxolane ring but shares the bromophenyl group.

    4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the dioxolane ring.

Uniqueness: 2-[(4-Bromophenyl)methyl]-1,3-dioxolane is unique due to the presence of both the bromophenyl group and the dioxolane ring, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDBUNMLXWBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373655
Record name 2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4410-16-6
Record name 2-[(4-bromophenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 4-bromophenethylalcohol (3.9 g, 19.4 mmol) in DCM (50 mL), was added the Dess-Martin reagent (8.22 g, 19.4 mmol). After 10 minutes, the coolant was removed, and the reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was quenched with 10% aqueous potassium carbonate, and the mixture was separated. The aqueous phase was extracted with further DCM (×2), and the combined organic phases were dried with anhydrous magnesium sulphate, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane to afford a oil. The oil was dissolved in toluene (35 mL), para-toluenesulfonic acid—monohydrate (0.1 g, 0.52 mmol) and ethylene glycol (5.3 mL, 94.2 mmol) was added, and the mixture heated at reflux under Dean and Stark conditions for 2 hours. The solvent was evaporated at reduced pressure and the residue dissolved in ethyl acetate. The solution was washed with 10% aqueous potassium carbonate, dried with anhydrous magnesium sulfate, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane to afford an oil (2.3 g, 49%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Name
Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 4-bromophenylacetaldehyde from Step 1 (44.5 g, 224 mmol), ethylene glycol (13.7 mL, 246 mmol) and p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol) in toluene (300 mL) was refluxed for 3 h with concomitant Dean-Stark water trapping. The reaction mixture was then washed successively with 5% aqueous NaHCO3 (2×), water and brine, dried (MgSO4) and concentrated. The residue was distilled under reduced pressure (bp 110°-115° C./0.5 mmHg) to afford the title compound as a colorless liquid (30.0 g, 55%).
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One
Yield
55%

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